Potassium 3-bromo-5-chlorophenyltrifluoroborate
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Overview
Description
Potassium 3-bromo-5-chlorophenyltrifluoroborate is a chemical compound with the molecular formula C6H3BBrClF3K2 and a molecular weight of 336.45 g/mol . This compound is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-bromo-5-chlorophenyltrifluoroborate can be synthesized through a series of reactions involving the corresponding aryl halide and boron trifluoride. The general synthetic route involves the reaction of 3-bromo-5-chlorophenylboronic acid with potassium trifluoroborate under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-bromo-5-chlorophenyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling reactions. This compound can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions: In Suzuki–Miyaura coupling reactions, this compound reacts with various aryl halides in the presence of a palladium catalyst and a base, typically under mild conditions. Common reagents include palladium acetate, triphenylphosphine, and potassium carbonate .
Major Products Formed: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 3-bromo-5-chlorophenyltrifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . In biology and medicine, this compound can be used to modify biomolecules and develop new therapeutic agents. In industry, it is utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which potassium 3-bromo-5-chlorophenyltrifluoroborate exerts its effects involves the transfer of the aryl group from the boron atom to the palladium catalyst during the transmetalation step of the Suzuki–Miyaura coupling reaction. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Potassium 3-bromo-5-chlorophenyltrifluoroborate can be compared with other organotrifluoroborate compounds such as potassium phenyltrifluoroborate and potassium 4-methoxyphenyltrifluoroborate. While all these compounds share similar stability and reactivity profiles, this compound is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .
List of Similar Compounds:- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
- Potassium 4-chlorophenyltrifluoroborate
Properties
IUPAC Name |
potassium;(3-bromo-5-chlorophenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrClF3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXHKYWUGPOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Br)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrClF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189097-41-3 |
Source
|
Record name | Potassium 3-bromo-5-chlorophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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